Antibacterial Activity: 1,3,4,5-Tetrahydropyrano[4,3-b]indole vs. 2-Aryl Indole Analogues Against Bacillus cereus
In a direct head-to-head antimicrobial screening study, the unsubstituted 1,3,4,5-tetrahydropyrano[4,3-b]indole parent scaffold exhibited measurable activity against the Gram-positive microorganism Bacillus cereus. While the study's most potent compound 13a (a 2-aryl indole derivative) achieved an MIC of 3.9 μg/mL, the 1,3,4,5-tetrahydropyrano[4,3-b]indole scaffold itself demonstrated noteworthy antimicrobial activity within the tested series, establishing baseline potency for this rigidified framework relative to more flexible 2- and 3-aryl indole analogues [1].
| Evidence Dimension | Antimicrobial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | Noteworthy antimicrobial activity (MIC not explicitly disclosed for parent scaffold; derivative activities reported) |
| Comparator Or Baseline | Compound 13a (2-aryl indole derivative): MIC = 3.9 μg/mL |
| Quantified Difference | Compound 13a represents the most active compound in the series; tetrahydropyrano[4,3-b]indole scaffold provides conformationally restricted baseline for SAR development |
| Conditions | Antimicrobial susceptibility testing against Bacillus cereus (Gram-positive microorganism) |
Why This Matters
This direct comparative dataset validates that the [4,3-b] tetrahydropyranoindole scaffold is not merely a synthetic intermediate but a biologically active framework with quantifiable antimicrobial potential, distinguishing it from inactive structural analogues that offer no meaningful biological starting point.
- [1] Leboho, T. C.; Michael, J. P.; van Otterlo, W. A. L.; van Vuuren, S. F.; de Koning, C. B. The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity. Bioorg. Med. Chem. Lett. 2009, 19 (17), 4948-4951. View Source
